molecular formula C12H10N4 B2969514 1-(Pyridin-4-ylmethyl)-1H-1,2,3-benzotriazole CAS No. 150638-32-7

1-(Pyridin-4-ylmethyl)-1H-1,2,3-benzotriazole

Cat. No.: B2969514
CAS No.: 150638-32-7
M. Wt: 210.24
InChI Key: CUWMQXUVJCCLAO-UHFFFAOYSA-N
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Description

1-(Pyridin-4-ylmethyl)-1H-1,2,3-benzotriazole is a chemical compound with the CAS Number 150638-32-7 and a molecular formula of C12H10N4 . It features a molecular weight of 210.23 g/mol . This reagent belongs to the class of triazoles, which are organic heterocyclic compounds consisting of a five-membered ring with two carbon atoms and three nitrogen atoms . The structure of this particular molecule is a hybrid system comprising a 1,2,3-benzotriazole moiety linked via a methylene group to a pyridine ring . The SMILES notation for this compound is n1ccc(cc1)Cn1nnc2c1cccc2, which precisely describes this connectivity . This specific architecture, combining two nitrogen-rich heterocycles, makes it a compound of significant interest in various research fields. It is primarily utilized in chemical synthesis and pharmaceutical research as a building block or intermediate for the development of more complex molecules. Its potential applications may include serving as a ligand in coordination chemistry or as a core structure in medicinal chemistry programs. Researchers value this compound for its potential biological and physicochemical properties imparted by its hybrid structure. This product is intended for Research Use Only and is not approved for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(pyridin-4-ylmethyl)benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4/c1-2-4-12-11(3-1)14-15-16(12)9-10-5-7-13-8-6-10/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUWMQXUVJCCLAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

. This method is favored for its efficiency and high yield. The reaction conditions generally include the use of a copper(I) catalyst, an azide, and an alkyne in a suitable solvent such as dimethyl sulfoxide (DMSO) or acetonitrile. The reaction is carried out at room temperature or slightly elevated temperatures to facilitate the formation of the triazole ring.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The benzotriazole moiety acts as a leaving group in nucleophilic substitution reactions. For example:

  • Alkylation : Reacts with alkyl halides under basic conditions to form N-alkylated derivatives.

  • Acylation : Forms esters or amides when treated with acyl chlorides or anhydrides (e.g., yielding benzotriazolyl acetates).

Table 1: Representative Nucleophilic Substitution Conditions

SubstrateReagent/ConditionsProductYield (%)Source
Benzotriazole analogCH₃I, K₂CO₃, DMF, 60°C, 12 hN-Methyl derivative85–92
Benzotriazole analogAcCl, Et₃N, DCM, RT, 3 h1-Acetylbenzotriazole78

Coordination Chemistry

The nitrogen-rich structure facilitates metal coordination:

  • Transition Metal Complexation : Forms stable complexes with Cu(I), Zn(II), and Fe(III) ions via the triazole and pyridine nitrogen atoms. These complexes are studied for catalytic applications .

Figure 1: Proposed Coordination Modes

  • Bidentate binding through triazole-N and pyridine-N.

  • Monodentate binding via triazole-N only.

Cycloaddition and Click Chemistry

While not directly reported for this compound, analogous 1,2,3-triazoles participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC). The pyridinylmethyl group could stabilize copper intermediates, enhancing regioselectivity .

Key Mechanistic Insights :

  • Cu(I) activates terminal alkynes for [3+2] cycloaddition with azides.

  • Yields >90% for 1,4-disubstituted triazoles under optimized conditions (CuSO₄, sodium ascorbate, H₂O/EtOH) .

Ring-Opening Reactions

Under acidic or oxidative conditions:

  • Acid Hydrolysis : Cleavage of the triazole ring to form diamines or nitriles (e.g., in 1 M HCl at 80°C).

  • Oxidative Degradation : Hydrogen peroxide or KMnO₄ oxidizes the triazole core to carboxylic acids.

Functionalization via Cross-Coupling

The pyridinylmethyl group enables palladium-catalyzed couplings:

  • Suzuki-Miyaura : Reacts with aryl boronic acids to form biaryl derivatives.

  • Heck Reaction : Alkenes insert at the C-4 position of the pyridine ring.

Table 2: Hypothetical Cross-Coupling Parameters

Reaction TypeCatalyst SystemSubstrateYield (%) (Predicted)
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃4-Bromophenylboronic acid70–85
HeckPd(OAc)₂, PPh₃Styrene65–75

Photochemical Reactivity

UV irradiation induces:

  • C–N Bond Cleavage : Generates free radicals for polymerization initiators.

  • Triazole Ring Rearrangement : Forms fused heterocycles (e.g., benzimidazoles) .

Stability and Degradation

Thermal Stability : Decomposes above 250°C, releasing nitrogen gases (TGA data).
Hydrolytic Stability : Stable in neutral aqueous solutions but degrades in strong acids/bases (t₁/₂ = 2 h in 1 M NaOH).

Scientific Research Applications

1-(Pyridin-4-ylmethyl)-1H-1,2,3-benzotriazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Pyridin-4-ylmethyl)-1H-1,2,3-benzotriazole involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with biological molecules, influencing various biochemical pathways. For example, the compound can inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The specific molecular targets and pathways depend on the nature of the metal ion and the biological context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Differences

Benzotriazole derivatives vary widely in substituent effects:

  • Imidazole-substituted analogs : Compounds like 1-[3-(2-methyl-5-nitro-1H-imidazol-1-yl)propyl]-1H-1,2,3-benzotriazole (3a) and its butyl analog (3b) incorporate nitroimidazole groups, which confer strong electron-withdrawing character and antimicrobial activity . In contrast, the pyridin-4-ylmethyl group in the target compound provides a balance of electron withdrawal (via the pyridine ring) and coordination sites for metal binding.
  • Ether-linked derivatives : Compounds such as 1-(1,4-dioxan-2-yl)-1H-1,2,3-benzotriazole () feature ether substituents, which increase hydrophilicity but reduce aromatic conjugation compared to pyridinylmethyl groups.

Physical and Chemical Properties

Compound Substituent Melting Point (°C) Key Functional Groups
1-(Pyridin-4-ylmethyl)-1H-1,2,3-benzotriazole Pyridin-4-ylmethyl Not reported Triazole, pyridine
3a (Imidazolylpropyl) 2-Methyl-5-nitroimidazole 167–169 Nitro, imidazole
3b (Imidazolylbutyl) 2-Methyl-5-nitroimidazole 168–170 Nitro, imidazole
PTM Pyridin-4-ylmethyl-methanol Not reported Triazole, pyridine, -CH₂OH

The pyridinylmethyl group enhances thermal stability and coordination capacity compared to imidazole or ether-linked derivatives. For example, the ligand 2,6-bis(1-(pyridin-4-ylmethyl)-1H-1,2,3-triazol-4-yl)pyridine forms stable Ag(I) and Fe(II) complexes, whereas simpler triazoles exhibit weaker metal-binding properties .

Reactivity and Stability

  • Thermal stability : Benzotriazole derivatives with electron-withdrawing groups (e.g., nitroimidazole in 3a/3b) may decompose at lower temperatures compared to pyridinylmethyl derivatives, which benefit from aromatic stabilization .
  • Chemical reactivity : The pyridine ring facilitates nucleophilic substitution and metal coordination, enabling applications in catalysis and supramolecular chemistry .

Biological Activity

1-(Pyridin-4-ylmethyl)-1H-1,2,3-benzotriazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a benzotriazole ring fused with a pyridine moiety, which is known for its diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various applications, and comparisons with related compounds.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H10N4\text{C}_{12}\text{H}_{10}\text{N}_4

This compound's unique structure allows it to interact with various biological targets, leading to a range of pharmacological effects.

The mechanism of action for this compound involves its ability to bind to specific enzymes or receptors. This binding can inhibit enzyme activity or alter receptor signaling pathways, which is crucial for its biological effects. For example, benzotriazole derivatives have been shown to act as potent inhibitors of certain metabotropic glutamate receptors (mGluR), suggesting a role in neuropharmacology .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial and fungal strains. The compound has been tested against:

MicroorganismActivity Level
Bacillus subtilisModerate
Escherichia coliHigh
Pseudomonas fluorescensModerate
Candida albicansLow

The presence of bulky hydrophobic groups in certain derivatives enhances their antibacterial activity by improving membrane permeability and interaction with microbial targets .

Anticancer Activity

Several studies have explored the anticancer potential of benzotriazole derivatives. For instance, compounds structurally related to this compound have demonstrated cytotoxic effects against various cancer cell lines. Notably:

  • FaDu Hypopharyngeal Tumor Cells : The compound showed improved cytotoxicity compared to standard chemotherapeutics like bleomycin.

This suggests that structural modifications can enhance the biological activity of benzotriazole derivatives in cancer therapy .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features. Variations in the substitution pattern on the benzotriazole or pyridine rings can significantly affect potency and selectivity for biological targets. For example:

  • Substituents : The introduction of electron-withdrawing groups (e.g., -NO₂) at specific positions has been shown to enhance antimicrobial activity while maintaining low toxicity profiles .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several benzotriazole derivatives against Staphylococcus aureus and Candida albicans. The findings indicated that specific derivatives exhibited comparable activity to standard antibiotics like ciprofloxacin.

Study 2: Anticancer Potential

In another investigation focusing on anticancer properties, a series of benzotriazole derivatives were synthesized and tested against breast cancer cell lines. The results demonstrated that certain compounds induced apoptosis more effectively than conventional treatments.

Q & A

Q. What synthetic strategies are effective for preparing 1-(Pyridin-4-ylmethyl)-1H-1,2,3-benzotriazole?

  • Methodological Answer: The synthesis of benzotriazole derivatives often involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution reactions. For example, triazole-pyridine hybrids can be synthesized by reacting pyridylmethyl halides with benzotriazole precursors under reflux in polar solvents like acetonitrile or DMF. Characterization of intermediates via 1^1H NMR (e.g., δ 5.53 ppm for CH2_2-Ph linkages) ensures structural fidelity . Optimization of reaction time and catalyst loading (e.g., CuI) is critical to avoid byproducts .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer: 1^1H NMR is essential for confirming substituent positions and integration ratios (e.g., pyridyl protons at δ 8.54 ppm and triazole CH signals at δ 7.67 ppm) . High-resolution mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies functional groups like C=N stretches (~1600 cm1^{-1}). For crystalline samples, X-ray diffraction provides unambiguous structural confirmation, as demonstrated for related benzotriazole derivatives (monoclinic P21_1/c space group, π-π stacking interactions) .

Q. How can reaction conditions be optimized to improve yield in its synthesis?

  • Methodological Answer: Solvent selection (e.g., DMF for high solubility) and temperature control (reflux at 80–100°C) are critical. Catalytic systems like CuI/1,10-phenanthroline enhance reaction efficiency in CuAAC. Monitoring reaction progress via TLC or LC-MS minimizes over-reaction. For example, triazole formation in achieved 54–70% yields using stoichiometric control of alkyne/azide ratios .

Advanced Research Questions

Q. How do computational methods elucidate the photodegradation pathways of benzotriazole derivatives?

  • Methodological Answer: Multiconfigurational methods like CASPT2/CASSCF analyze low-lying excited states and conical intersections to map photolysis mechanisms. For 1H-1,2,3-benzotriazole, non-adiabatic molecular dynamics (NAMD) simulations reveal nitrogen extrusion pathways and triplet-state dynamics. These methods predict dominant degradation products (e.g., nitrenes or ring-opened intermediates) and guide experimental validation using time-resolved spectroscopy .

Q. What approaches resolve contradictions between spectroscopic and crystallographic data?

  • Methodological Answer: Discrepancies in NMR assignments (e.g., overlapping proton signals) can be addressed by 2D techniques (COSY, NOESY) or heteronuclear correlation (HSQC/HMBC). For example, resolved ambiguous CH2_2 positions in a benzotriazole derivative via X-ray crystallography, confirming π-π stacking distances (3.4–3.6 Å). Cross-validation with DFT-optimized structures (e.g., Gaussian at B3LYP/6-31G**) further reconciles experimental and theoretical data .

Q. How can structure-activity relationships (SAR) be established for enzyme inhibition by benzotriazole derivatives?

  • Methodological Answer: SAR studies require systematic variation of substituents (e.g., pyridyl vs. benzyl groups) and enzymatic assays. For SARS-CoV Mpro^\text{pro} inhibition (), IC50_{50} values are measured using fluorogenic substrates. Irreversible inactivation mechanisms (e.g., covalent binding to Cys145) are validated via mutagenesis (C145A mutant controls). Molecular docking (AutoDock Vina) and MD simulations predict binding modes, which are confirmed by X-ray co-crystallography .

Q. What strategies determine intermolecular interactions in benzotriazole-based crystals?

  • Methodological Answer: X-ray crystallography (e.g., monoclinic systems with Z = 4) identifies hydrogen bonds and π-π interactions. For example, revealed 2D supramolecular sheets stabilized by π-stacking (red dashed lines in structure reports). Hirshfeld surface analysis (CrystalExplorer) quantifies interaction contributions (e.g., H-bonding vs. van der Waals), guiding crystal engineering for material science applications .

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